(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Brand Name: Vulcanchem
CAS No.: 791616-55-2
VCID: VC2449496
InChI: InChI=1S/C56H41O4PSi2/c57-61(58)59-55-51(62(43-25-7-1-8-26-43,44-27-9-2-10-28-44)45-29-11-3-12-30-45)39-41-23-19-21-37-49(41)53(55)54-50-38-22-20-24-42(50)40-52(56(54)60-61)63(46-31-13-4-14-32-46,47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-40H,(H,57,58)
SMILES: C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7[Si](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O
Molecular Formula: C56H41O4PSi2
Molecular Weight: 865.1 g/mol

(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

CAS No.: 791616-55-2

Cat. No.: VC2449496

Molecular Formula: C56H41O4PSi2

Molecular Weight: 865.1 g/mol

* For research use only. Not for human or veterinary use.

(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate - 791616-55-2

Specification

CAS No. 791616-55-2
Molecular Formula C56H41O4PSi2
Molecular Weight 865.1 g/mol
IUPAC Name (13-hydroxy-13-oxo-16-triphenylsilyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)-triphenylsilane
Standard InChI InChI=1S/C56H41O4PSi2/c57-61(58)59-55-51(62(43-25-7-1-8-26-43,44-27-9-2-10-28-44)45-29-11-3-12-30-45)39-41-23-19-21-37-49(41)53(55)54-50-38-22-20-24-42(50)40-52(56(54)60-61)63(46-31-13-4-14-32-46,47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-40H,(H,57,58)
Standard InChI Key BDQOCXQVIFQJRK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7[Si](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O
Canonical SMILES C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7[Si](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O

Introduction

Chemical Properties and Structural Characteristics

(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate belongs to the binaphthyl family of compounds, with the CAS number 791616-55-2. Its molecular formula is C56H41O4PSi2 with a molecular weight of approximately 865.1 g/mol. The compound is characterized by a solid state at standard conditions .

The molecular structure features a binaphthyl backbone with triphenylsilyl groups at the 3,3'-positions and a phosphoric acid moiety bridging the 2,2'-positions. The (R) designation indicates the specific absolute configuration at the stereogenic axis of the binaphthyl system, which is critical for its asymmetric catalytic applications.

Key Structural Features

The compound's effectiveness as a catalyst stems from several key structural elements:

  • The binaphthyl core provides the necessary axial chirality

  • The triphenylsilyl groups at the 3,3'-positions enhance steric bulk

  • The phosphoric acid moiety serves as the catalytically active site

  • The (R) configuration determines the stereochemical outcome of catalyzed reactions

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC56H41O4PSi2
Molecular Weight865.1 g/mol
Physical StateSolid
CAS Number791616-55-2
Optical RotationNegative (-)
Stereochemistry(R) configuration

Applications in Asymmetric Catalysis

(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate has emerged as a powerful catalyst in various asymmetric transformations. Its unique structure creates a chiral environment that enables highly enantioselective reactions.

Catalytic Applications

Reaction TypeDescriptionOutcomeReference
Kinetic ResolutionResolution of cyclic aliphatic syn-1,3-diolsProvides valuable building blocks for synthesis
CyclizationExo-selective cyclization of mupirocin methyl esterStereoselective formation of cyclic structures
Friedel-CraftsReaction of indoles with iminesHighly enantioselective products
Friedel-CraftsReaction of pyrrole derivatives with N-acyl iminesHighly enantioselective products
Transfer HydrogenationEnantioselective transfer hydrogenation of hydroxylactamsEnantioenriched tetrahydro-β-carbolines (up to 94% yield, 90% ee)
Three-Component ReactionReaction of diazo compounds with imines and waterβ-amino-α-hydroxy acid derivatives
DesymmetrizationProchiral allenic diols via cooperative catalysis with Pd(OAc)2Stereoselective products

Mechanism of Action

The catalytic activity of (R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate primarily involves Brønsted acid catalysis. The phosphoric acid moiety serves as a proton donor, activating electrophilic substrates through hydrogen bonding or coordination. The chiral environment created by the binaphthyl backbone and the triphenylsilyl groups directs the approach of the nucleophile to one face of the activated substrate, resulting in enantioselective product formation.

The triphenylsilyl groups at the 3,3'-positions enhance the steric bulk and electronic properties of the molecule, contributing significantly to its effectiveness as a catalyst in enantioselective transformations.

Comparison with Related Compounds

Enantiomeric Counterpart

The (S) enantiomer, (S)-(+)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS: 929097-92-7), has similar catalytic applications but produces opposite stereochemical outcomes in asymmetric reactions . This complementarity allows synthetic chemists to access either enantiomer of a desired product by selecting the appropriate catalyst.

Other Chiral Phosphoric Acid Catalysts

Recent developments in the field include the creation of new types of chiral super Brønsted C–H acids, such as BINOL-derived phosphoryl bis((trifluoromethyl)sulfonyl) methanes (BPTMs). These newer catalysts display higher Brønsted acidity compared to traditional BINOL-derived chiral phosphoric acids (BPAs) and N-triflyl phosphoramides (NTPAs), resulting in improved activity and excellent enantioselectivity in various reactions .

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